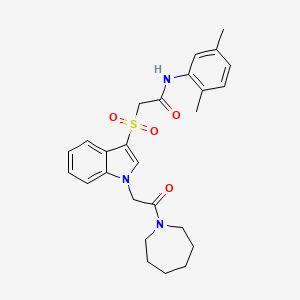
2-((1-(2-(azepan-1-il)-2-oxoethyl)-1H-indol-3-il)sulfonil)-N-(2,5-dimetilfenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound. This compound includes a seven-membered azepane ring, a sulfonyl group, an indole derivative, and an acetamide group, all contributing to its unique structure and properties.
Aplicaciones Científicas De Investigación
This compound has found applications in various fields:
Chemistry:
As a synthetic intermediate for other complex molecules.
As a reagent in organic synthesis to create novel compounds.
Biology:
Studies on receptor binding and signal transduction due to its unique indole structure.
Medicine:
Potential use in drug development, particularly targeting neurological pathways.
Studied for its potential anti-inflammatory and anti-cancer properties.
Industry:
As a component in the manufacture of certain polymers and resins.
Utilized in research labs for developing analytical standards.
Métodos De Preparación
Synthetic routes and reaction conditions:
Starting Materials: The synthesis begins with 1H-indole-3-sulfonyl chloride, which is reacted with 2-(azepan-1-yl)-2-oxoethanamine. This reaction typically occurs in the presence of a base such as triethylamine at room temperature.
Formation of the Acetamide: The intermediate product is then reacted with 2,5-dimethylaniline under mild heating and in the presence of an acid catalyst like hydrochloric acid to yield the final compound.
Industrial production methods: Industrial production scales up this synthesis using large reaction vessels and automated processes to control temperature, mixing, and reaction time. Purification steps include recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation, particularly at the sulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxoethyl or acetamide groups, yielding alcohols or amines, respectively.
Substitution: The indole ring allows for electrophilic substitution reactions, particularly at the 5-position.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Metal hydrides such as lithium aluminium hydride.
Substitution: Use of electrophiles like bromine or nitrating agents under acidic conditions.
Major products formed from these reactions:
Oxidation products: sulfoxides and sulfones.
Reduction products: alcohols and amines.
Substitution products: various substituted indoles depending on the electrophile used.
Mecanismo De Acción
The compound's effects are primarily mediated through its interaction with specific biological receptors. The indole structure allows it to bind with high affinity to serotonin receptors, influencing mood, sleep, and cognition. The sulfonyl and acetamide groups may also interact with various enzymes, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Comparison with similar compounds highlights its uniqueness:
2-((1-(2-(piperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide: This similar compound replaces the azepane ring with a piperidine ring, altering its receptor binding profile and metabolic stability.
2-((1-(2-(morpholin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,5-dimethylphenyl)acetamide: Substituting the azepane ring with a morpholine ring, this compound shows different solubility and reactivity properties.
The inclusion of the seven-membered azepane ring in the target compound significantly impacts its three-dimensional structure, receptor interactions, and overall biological activity, making it distinct from its analogs.
This should cover what you need! Anything else to expand on?
Propiedades
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-19-11-12-20(2)22(15-19)27-25(30)18-34(32,33)24-16-29(23-10-6-5-9-21(23)24)17-26(31)28-13-7-3-4-8-14-28/h5-6,9-12,15-16H,3-4,7-8,13-14,17-18H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJMZZTNRSMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














